Cyclohexanehexone
Overview
Description
Biochemical Analysis
Biochemical Properties
Cyclohexanehexone plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been used in the formation of covalent-organic frameworks (COFs) which exhibit strong bioaffinity toward aptamer strands . These interactions are crucial for the development of sensitive and selective biosensors. The compound’s reactivity is attributed to its multiple ketone groups, which can form stable complexes with biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound-based COFs have shown potential in detecting specific cell types, such as osteosarcoma cells, by targeting overexpressed biomarkers . This indicates that this compound can modulate cellular functions by interacting with specific proteins and enzymes involved in cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound has been shown to participate in redox reactions, where it undergoes reversible electron transfer processes . These interactions can alter the activity of enzymes and other proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to decompose at temperatures above 95°C . Long-term studies have shown that this compound-based materials can retain their bioactivity and stability over multiple cycles of use, making them suitable for repeated applications in biosensing and other biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used effectively in biochemical assays. At high doses, it may cause adverse effects, including cellular toxicity and metabolic disturbances . These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it undergoes electron transfer processes that influence metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its bioactivity and effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical assays.
Preparation Methods
Cyclohexanehexone can be synthesized through the oligomerization of carbon monoxide in the presence of molybdenum carbonyls . The compound has also been claimed to be produced by the action of ultraviolet radiation on a hot water solution of the parent compound . the reagent traded under the name “this compound octahydrate” is actually dodecahydroxycyclohexane dihydrate, which decomposes at 95°C .
Chemical Reactions Analysis
Cyclohexanehexone undergoes various chemical reactions, including oxidation and reduction. It can be viewed as the neutral counterpart of the rhodizonate anion (C6O2−6) and has been detected in mass spectrometry experiments . The compound is expected to be highly reactive due to the presence of multiple ketone groups, which can participate in various chemical transformations .
Scientific Research Applications
Cyclohexanehexone has shown potential as a high-capacity anode material for lithium-ion batteries. It exhibits an ultrahigh capacity of 902 mAh g−1 with an average voltage of 1.7 V, corresponding to a high energy density of 1533 Wh kg−1 . The compound’s electrochemical active C=O groups are involved in the discharge and charge processes, making it a promising candidate for energy storage applications .
Mechanism of Action
The mechanism of action of cyclohexanehexone in lithium-ion batteries involves the reversible lithiation of the C=O groups to form Li+ enolate (Li6C6O6) through a six-Li-ion electrochemical process. This is followed by the formation of Li8C6O6 dimers via a two-electron pseudocapacitive Li+ intercalation reaction . This mechanism allows for high capacity and rate performance in battery applications .
Comparison with Similar Compounds
Cyclohexanehexone can be compared to other oxocarbons such as cyclopentanepentone and ethylenetetracarboxylic dianhydride. It is also related to cyclohexanehexathione, which has a similar structure but with sulfur atoms instead of oxygen . This compound’s unique structure and high reactivity make it distinct from these similar compounds .
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGYJHUXHCUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200662 | |
Record name | Cyclohexanehexaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-31-1 | |
Record name | Triquinoyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaketocyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanehexone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanehexaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanehexaone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAKETOCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZR8062LFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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